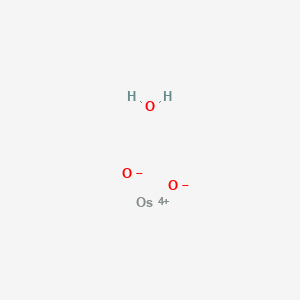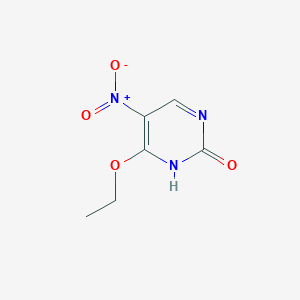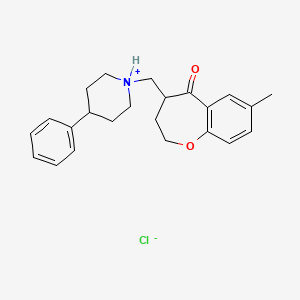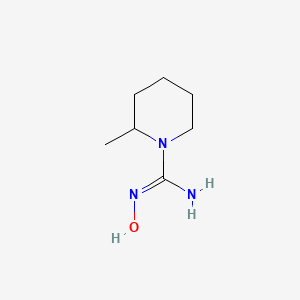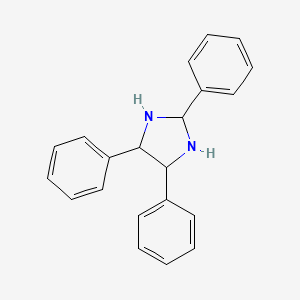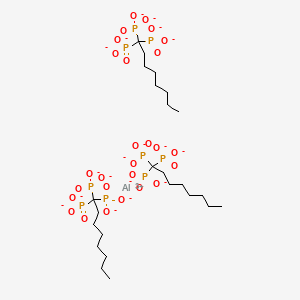
Aluminum trioctyl triphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum trioctyl triphosphonate: is a chemical compound with the molecular formula C24H54AlO9P3 . It is a coordination complex where aluminum is bonded to three octyl groups and three triphosphonate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of aluminum trioctyl triphosphonate typically involves the reaction of aluminum salts with trioctyl phosphonic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or hexane, at elevated temperatures. The process involves the formation of a coordination complex between aluminum and the phosphonate ligands .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as recrystallization or chromatography, to remove impurities and achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: : Aluminum trioctyl triphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state aluminum compounds.
Substitution: The octyl groups or phosphonate ligands can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds can be employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various substituted phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Aluminum trioctyl triphosphonate is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique coordination properties make it an effective catalyst for these processes .
Biology: : In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery systems .
Medicine: : The compound is being investigated for its potential therapeutic applications, including its use as an adjuvant in vaccines. Its ability to enhance the immune response makes it a valuable component in vaccine formulations .
Industry: : In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form protective coatings on metal surfaces helps prevent corrosion and extend the lifespan of industrial equipment .
Wirkmechanismus
The mechanism of action of aluminum trioctyl triphosphonate involves its ability to form stable coordination complexes with various molecules. In biological systems, it can interact with cellular components, leading to enhanced drug delivery or immune response. The molecular targets and pathways involved include interactions with cell membranes, proteins, and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum tris(acetylacetonate): Another aluminum coordination complex with different ligands.
Aluminum tris(ethylacetoacetate): Similar structure but with ethylacetoacetate ligands.
Aluminum tris(phenylphosphonate): Contains phenylphosphonate ligands instead of octylphosphonate .
Uniqueness: : Aluminum trioctyl triphosphonate is unique due to its specific ligand structure, which imparts distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. These properties make it particularly suitable for applications in catalysis, drug delivery, and industrial processes .
Eigenschaften
Molekularformel |
C24H45AlO27P9-15 |
|---|---|
Molekulargewicht |
1071.3 g/mol |
IUPAC-Name |
aluminum;1,1-diphosphonatooctyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/3C8H21O9P3.Al/c3*1-2-3-4-5-6-7-8(18(9,10)11,19(12,13)14)20(15,16)17;/h3*2-7H2,1H3,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);/q;;;+3/p-18 |
InChI-Schlüssel |
GTOHFNYEHVTINV-UHFFFAOYSA-A |
Kanonische SMILES |
CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


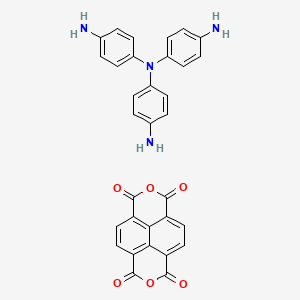
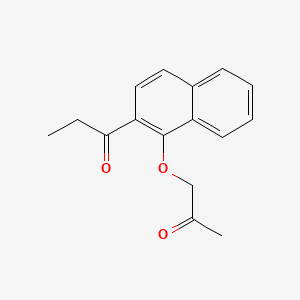

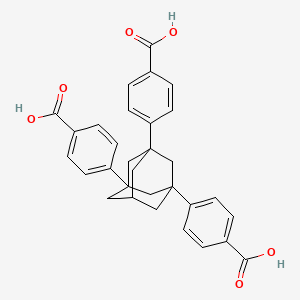
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
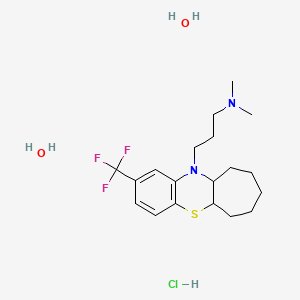

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
